

# Application Notes and Protocol for the Synthesis of Salinazid via Condensation Reaction

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Compound of Interest		
Compound Name:	Salinazid	
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#### Introduction

**Salinazid**, also known as N'-salicylideneisonicotinohydrazide, is a Schiff base derived from the condensation of isoniazid and salicylaldehyde. Isoniazid is a primary drug used in the treatment of tuberculosis. The modification of isoniazid to form Schiff bases like **Salinazid** has been an area of interest in medicinal chemistry to develop new derivatives with potentially enhanced or modified biological activities. This document provides a detailed protocol for the synthesis of **Salinazid** via a condensation reaction, intended for use by researchers in organic and medicinal chemistry.

## **Principle of the Reaction**

The synthesis of **Salinazid** is achieved through a condensation reaction between the hydrazide functional group of isoniazid and the aldehyde functional group of salicylaldehyde. The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions. A catalytic amount of acid, like glacial acetic acid, can be used to facilitate the reaction. The final product precipitates from the reaction mixture upon cooling and can be further purified by recrystallization.

# **Experimental Protocol**



#### Materials and Equipment:

- Isoniazid (Isonicotinic acid hydrazide)
- Salicylaldehyde (2-Hydroxybenzaldehyde)
- Absolute Ethanol
- Glacial Acetic Acid
- · Round-bottom flask
- · Reflux condenser
- · Heating mantle with magnetic stirrer
- Stir bar
- · Buchner funnel and flask
- Filter paper
- Beakers and Erlenmeyer flasks
- Melting point apparatus
- FT-IR Spectrometer
- NMR Spectrometer

#### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
  1.37 g (10 mmol) of isoniazid in 30 mL of absolute ethanol. Stir the mixture until the isoniazid is completely dissolved. To this solution, add 1.22 g (10 mmol) of salicylaldehyde.
- Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.



- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, a crystalline precipitate of **Salinazid** will form. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
- Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Drying: Dry the purified Salinazid in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
- Purification (Optional): For higher purity, the crude **Salinazid** can be recrystallized from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol and then allow it to cool slowly to room temperature to form crystals.
- Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as FT-IR and NMR. A typical yield for this reaction is in the range of 85-95%.

### **Data Presentation**

Table 1: Reactant and Product Information

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molar Ratio
Isoniazid	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	137.14	1
Salicylaldehyde	C7H6O2	122.12	1
Salinazid	C13H11N3O2	241.25	1

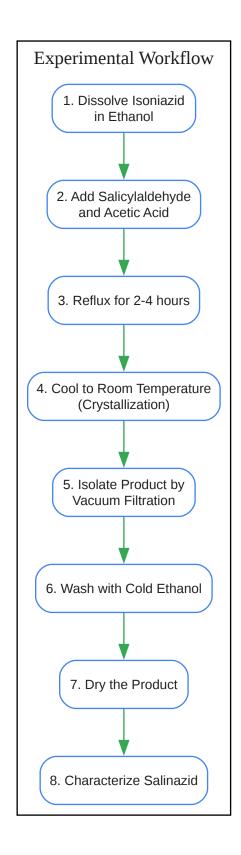
Table 2: Characterization Data for Salinazid



Property	Expected Value	
Appearance	Crystalline solid	
Melting Point	232-233 °C[1]	
FT-IR (cm <sup>-1</sup> )		
O-H stretch	~3400-3200 (broad)	
N-H stretch	~3200-3100	
C=O stretch (amide)	~1660-1680	
C=N stretch (imine)	~1620-1640	
Aromatic C=C stretch	~1600, 1490, 1450	
¹H NMR (DMSO-d <sub>6</sub> , δ ppm)		
-OH (phenolic)	~11.0-12.0 (singlet)	
-NH (amide)	~10.0-11.0 (singlet)	
Aromatic protons	~6.8-8.8 (multiplets)	
-CH=N (imine)	~8.5 (singlet)	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)		
C=O (amide)	~160-165	
C=N (imine)	~145-150	
Aromatic carbons	~115-160	

# **Mandatory Visualizations**

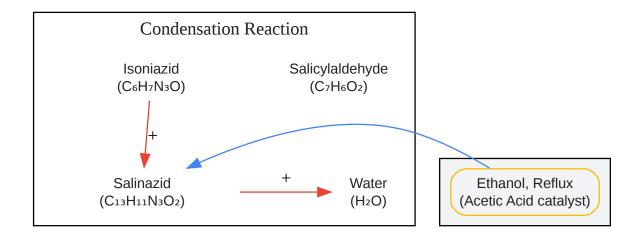




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Caption: Workflow for the synthesis of Salinazid.





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Caption: Chemical reaction for **Salinazid** synthesis.

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## References

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